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Compound of Interest

Compound Name: Butyl 3-hydroxybutanoate

Cat. No.: B1580823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Butyl 3-hydroxybutanoate (C₈H₁₆O₃, Molar Mass: 160.21 g/mol ).[1][2] The document details

predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on structurally

similar compounds, along with experimental Mass Spectrometry (MS) data. Detailed

experimental protocols for acquiring such spectra are also provided, followed by a workflow

diagram for general spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for Butyl 3-
hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following ¹H and ¹³C NMR data are predicted based on the experimental spectrum of

the structurally similar compound, isobutyl 3-hydroxybutanoate. Chemical shifts (δ) are

reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for Butyl 3-hydroxybutanoate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.15 m 1H H-3

~4.05 t 2H H-1'

~2.40 m 2H H-2

~1.60 m 2H H-2'

~1.40 m 2H H-3'

~1.20 d 3H H-4

~0.90 t 3H H-4'

Table 2: Predicted ¹³C NMR Spectroscopic Data for Butyl 3-hydroxybutanoate

Chemical Shift (δ, ppm) Carbon Atom

~172.5 C-1 (C=O)

~67.8 C-3

~64.5 C-1'

~43.0 C-2

~30.8 C-2'

~22.5 C-4

~19.2 C-3'

~13.7 C-4'

Infrared (IR) Spectroscopy
Note: The following IR data is predicted based on the characteristic absorption frequencies of

functional groups and data from the similar compound, ethyl 3-hydroxybutanoate.

Table 3: Predicted IR Spectroscopic Data for Butyl 3-hydroxybutanoate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1580823?utm_src=pdf-body
https://www.benchchem.com/product/b1580823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)

2960-2870 Strong C-H Stretch (Alkyl)

~1735 Strong C=O Stretch (Ester)

~1250 Strong C-O Stretch (Ester)

~1180 Strong C-O Stretch (Alcohol)

Mass Spectrometry (MS)
The following fragmentation data is based on the experimental electron ionization (EI) mass

spectrum of Butyl 3-hydroxybutanoate.[1]

Table 4: Experimental Mass Spectrometry Data for Butyl 3-hydroxybutanoate

m/z Proposed Fragment Relative Intensity

160 [M]⁺ Low

103 [M - C₄H₉O]⁺ Moderate

87 [M - OC₄H₉]⁺ High

71 [C₄H₇O]⁺ Moderate

57 [C₄H₉]⁺ High

43 [C₃H₇]⁺ or [C₂H₃O]⁺ Very High (Base Peak)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample such as Butyl 3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
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Accurately weigh approximately 5-20 mg of Butyl 3-hydroxybutanoate for ¹H NMR, or 20-

50 mg for ¹³C NMR.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

For precise chemical shift referencing, a small amount of an internal standard such as

tetramethylsilane (TMS) can be added (0 ppm).

Transfer the solution into a clean 5 mm NMR tube.

1.2. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small drop of liquid Butyl 3-hydroxybutanoate directly onto the center of the ATR

crystal.

2.2. Data Acquisition:

Obtain a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum. The instrument's software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.
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Mass Spectrometry (MS)
3.1. Sample Preparation:

Prepare a dilute solution of Butyl 3-hydroxybutanoate in a volatile organic solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration suitable for the instrument, typically

in the low µg/mL to ng/mL range.

3.2. Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source. For a volatile liquid, this can be done via direct

injection or through a gas chromatograph (GC-MS).

The molecules are ionized by a high-energy electron beam.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge (m/z) ratio.

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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